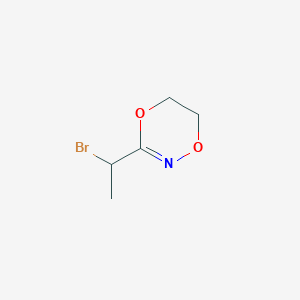
3-(1-Bromoethyl)-5,6-dihydro-1,4,2-dioxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Bromoethyl)-5,6-dihydro-1,4,2-dioxazine is an organic compound that features a bromine atom attached to an ethyl group, which is further connected to a dihydro-1,4,2-dioxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Bromoethyl)-5,6-dihydro-1,4,2-dioxazine typically involves the bromination of an ethyl group attached to a dihydro-1,4,2-dioxazine ring. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of light or a radical initiator . The reaction conditions usually involve a solvent such as carbon tetrachloride or chloroform, and the reaction is carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve distillation or recrystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(1-Bromoethyl)-5,6-dihydro-1,4,2-dioxazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom, forming the corresponding ethyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and ammonia. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be employed.
Major Products
Substitution: Products include 3-(1-Hydroxyethyl)-5,6-dihydro-1,4,2-dioxazine, 3-(1-Aminoethyl)-5,6-dihydro-1,4,2-dioxazine.
Oxidation: Products include 3-(1-Carboxyethyl)-5,6-dihydro-1,4,2-dioxazine.
Reduction: The major product is 3-Ethyl-5,6-dihydro-1,4,2-dioxazine.
Scientific Research Applications
3-(1-Bromoethyl)-5,6-dihydro-1,4,2-dioxazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1-Bromoethyl)-5,6-dihydro-1,4,2-dioxazine involves its reactivity as a brominated compound. The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles. The molecular targets and pathways involved depend on the specific reactions and applications being studied. For example, in biological systems, the compound may interact with enzymes or receptors, leading to specific biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Chloroethyl)-5,6-dihydro-1,4,2-dioxazine
- 3-(1-Iodoethyl)-5,6-dihydro-1,4,2-dioxazine
- 3-(1-Fluoroethyl)-5,6-dihydro-1,4,2-dioxazine
Uniqueness
3-(1-Bromoethyl)-5,6-dihydro-1,4,2-dioxazine is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Bromine is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity can be leveraged in various synthetic and research applications, distinguishing it from its chloro, iodo, and fluoro counterparts.
Properties
CAS No. |
83224-59-3 |
|---|---|
Molecular Formula |
C5H8BrNO2 |
Molecular Weight |
194.03 g/mol |
IUPAC Name |
3-(1-bromoethyl)-5,6-dihydro-1,4,2-dioxazine |
InChI |
InChI=1S/C5H8BrNO2/c1-4(6)5-7-9-3-2-8-5/h4H,2-3H2,1H3 |
InChI Key |
BJUSYCAZNZSUSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NOCCO1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















